
Dabigatran Impurity 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dabigatran Impurity 12 is a chemical compound with the molecular formula C32H37N7O4 . It is also known as 3-(2-(((4-(N-heptanoylcarbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid . Dabigatran, the parent compound, is an anticoagulant drug used to prevent strokes in patients with atrial fibrillation not caused by heart valve issues .
Synthesis Analysis
The synthesis of Dabigatran and its impurities has been studied . The impurities were monitored by high-performance liquid chromatography, and their structures were determined by mass spectrometry and 1H and 13C NMR . A novel synthon, n-hexyl-4-nitrophenyl carbonate (32), has been used in the synthesis of Dabigatran etexilate mesylate, which substantially eliminates the formation of potential impurities .Molecular Structure Analysis
The molecular structure of Dabigatran Impurity 12 can be represented by its SMILES notation: O=C(C1=CC=C(N©C(CNC2=CC=C(C(NC(CCCCCC)=O)=N)C=C2)=N3)C3=C1)N(C4=CC=CC=N4)CCC(O)=O .Chemical Reactions Analysis
The chemical reactions involved in the formation of Dabigatran and its impurities have been studied . The impurities were monitored by high-performance liquid chromatography, and their structures were determined by mass spectrometry and 1H and 13C NMR .Wissenschaftliche Forschungsanwendungen
Analytical Method Development and Validation
- Gradient RP-HPLC Method for Impurities Determination : A selective RP-HPLC method has been developed for the separation and determination of potential related impurities of Dabigatran Etexilate (DAB), useful in quality control of drug substance and product. Two unknown impurities were characterized using ESI-MS/MS, 1H and 13C NMR spectroscopy, mass spectrometry, and FT-IR (Nagadeep, Kamaraj, & Arthanareeswari, 2015).
- LC-MS for Drug Stability and Impurity Profile : An LC-MS method was developed for analyzing Dabigatran Etexilate and estimating its impurity profile, crucial for understanding its stability profile under various conditions. Eleven degradation products were separated, identified, and characterized (Arous & Al-Mardini, 2018).
Impurity Characterization and Synthesis
- Synthesis and Characterization of Impurities : The origin, control, and synthesis of two potent impurities of Dabigatran Etexilate, dabigatran dimer and dabigatran n-propyl ester, were described. These impurities are process-related and vital for determining the quality and safety of the drug substance (Reddy et al., 2017).
Impurity Analysis in Pharmaceutical Dosage Form
- Analytical Method Development for Dabigatran Etexilate : A new RP-HPLC method was developed and validated for quantitative determination of Dabigatran Etexilate and its impurities in pharmaceutical dosage forms, aligning with ICH guidelines. The method showed adequate specificity, precision, linearity, and accuracy (Nawale, Pol, Puranik, Daud, & Rajkondawar, 2018).
Method Validation and Impurity Reduction Strategies
- Method Validation and Impurity Reduction : Strategies were explored to reduce potential impurities observed in Dabigatran Etexilate Mesylate processes. The impurities were monitored, and structures determined by chromatography, mass spectrometry, and NMR. The study also discussed potential causes and strategies to minimize impurity formation (Zheng et al., 2014).
Safety And Hazards
While specific safety and hazard information for Dabigatran Impurity 12 is not available, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and storing the container tightly closed in a dry, cool, and well-ventilated place .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dabigatran Impurity 12 involves the conversion of 2-(Methylamino)benzoic acid to 2-(Methylamino)-5-nitrobenzoic acid, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.", "Starting Materials": [ "2-(Methylamino)benzoic acid", "Concentrated sulfuric acid", "Concentrated nitric acid", "Sodium nitrite", "Sodium hydroxide", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: 2-(Methylamino)benzoic acid is dissolved in concentrated sulfuric acid and nitric acid mixture to form a diazonium salt.", "Step 2: The diazonium salt is then treated with sodium nitrite and sodium hydroxide to form 2-(Methylamino)-5-nitrobenzoic acid.", "Step 3: The nitro group in 2-(Methylamino)-5-nitrobenzoic acid is reduced to an amino group using palladium on carbon and hydrogen gas.", "Step 4: The resulting compound is purified using standard techniques such as recrystallization or chromatography." ] } | |
CAS-Nummer |
1422435-35-5 |
Produktname |
Dabigatran Impurity 12 |
Molekularformel |
C21H23N3O4 |
Molekulargewicht |
381.44 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



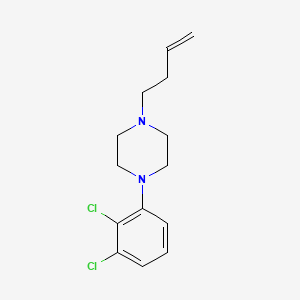
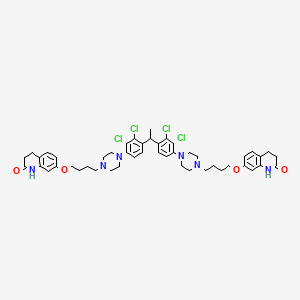
![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)
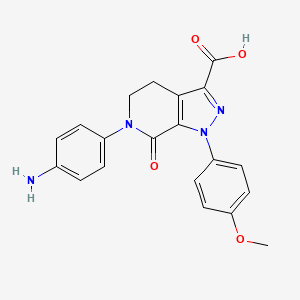

![calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601603.png)

![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)
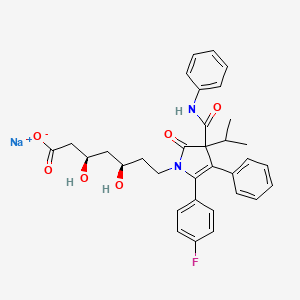
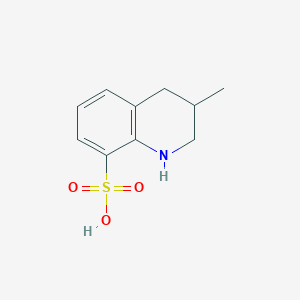
![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide](/img/structure/B601611.png)